what is the function of TZ9 compound
what is the function of TZ9 compound
An In-Depth Technical Guide to the Function and Mechanism of Tachykinin Receptor Antagonists
Disclaimer: Initial searches for a specific "TZ9 compound" did not yield any publicly available information, suggesting that this identifier may be internal to a research program or not widely disclosed. This guide will therefore focus on the broader, well-documented class of compounds to which a hypothetical "TZ9" might belong: tachykinin receptor antagonists . This class of compounds has significant therapeutic interest and a well-characterized mechanism of action.
Executive Summary
Tachykinin receptor antagonists are a class of drugs that modulate the activity of the tachykinin system by blocking the interaction of endogenous neuropeptides—Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB)—with their respective G protein-coupled receptors (GPCRs): Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3). By inhibiting these interactions, tachykinin receptor antagonists can interrupt signaling pathways involved in a wide array of physiological and pathological processes. This guide provides a comprehensive overview of the function, mechanism of action, and pharmacological data related to these antagonists, intended for researchers, scientists, and drug development professionals.
The Tachykinin System: Receptors and Endogenous Ligands
The tachykinin system plays a crucial role in numerous biological functions, including pain transmission, inflammation, smooth muscle contraction, and emotional responses.[1][2] The three primary tachykinin receptors each have a preferred endogenous ligand:
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NK1 Receptor: Preferentially binds Substance P (SP).
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NK2 Receptor: Preferentially binds Neurokinin A (NKA).
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NK3 Receptor: Preferentially binds Neurokinin B (NKB).
While there is preferential binding, a degree of cross-reactivity exists among the ligands and receptors.[3][4]
Mechanism of Action of Tachykinin Receptor Antagonists
Tachykinin receptor antagonists function by competitively binding to one or more of the NK receptors, thereby preventing the binding of the endogenous tachykinin peptides.[5][6] This blockade inhibits the downstream intracellular signaling cascades that are normally initiated upon receptor activation.
Intracellular Signaling Pathways
Tachykinin receptors are GPCRs that primarily couple to Gq/11 proteins, but can also couple to other G proteins. Upon activation by an agonist, these receptors trigger several key signaling pathways:
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Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
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Adenylate Cyclase (AC) Pathway: Receptor activation can also modulate the activity of adenylate cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
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Phospholipase A2 (PLA2) Pathway: This pathway can also be activated, leading to the production of arachidonic acid, a precursor for inflammatory mediators like prostaglandins and leukotrienes.
The following diagram illustrates the primary signaling cascade initiated by tachykinin receptor activation.
Quantitative Data: Binding Affinities and Potencies
The efficacy of tachykinin receptor antagonists is quantified by their binding affinity (Ki or pKi) and functional potency (IC50 or pA2). The following tables summarize publicly available data for several representative antagonists.
Table 1: NK1 Receptor Antagonists
| Compound | Receptor | Assay Type | Value | Reference |
| Aprepitant | Human NK1 | IC50 | 0.1 nM | [6] |
| L-732138 | Human NK1 | IC50 | 2.3 nM | [5][6] |
| Rolapitant | Human NK1 | Ki | 0.66 nM | [6] |
| SDZ NKT 343 | Human NK1 | IC50 | 0.62 nM | [5] |
| CGP 49823 | Bovine NK1 | IC50 | 12 nM | [7] |
| EUC-001 | Human NK1 | Ki | 0.575 nM | [8] |
Table 2: NK2 Receptor Antagonists
| Compound | Receptor | Assay Type | Value | Reference |
| YM-44781 | NK2 | pKi | 9.94 | [5] |
| Nepadutant | Human NK2 | pKB | 8.1 - 10.2 | |
| SR48968 | Rabbit NK2 | ID50 | (in vivo) | [9][10] |
Table 3: NK3 Receptor Antagonists
| Compound | Receptor | Assay Type | Value | Reference |
| GSK172981 | Human NK3 | pKi | 7.7 | [11] |
| GSK256471 | Human NK3 | pKi | 8.9 | [11] |
| Fezolinetant | Human NK3 | (Approved for VMS) | ||
| Elinzanetant | Human NK1/NK3 | pKi (NK1) | 8.7 - 10.2 | [12] |
Experimental Protocols
The characterization of tachykinin receptor antagonists involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for a specific tachykinin receptor.
Materials:
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Cell membranes expressing the target NK receptor.
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Radiolabeled ligand (e.g., [3H]Substance P for NK1).
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Test compound at various concentrations.
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Non-specific binding control (a high concentration of an unlabeled ligand).
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Assay buffer.
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Glass fiber filters.
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Scintillation counter.
Protocol:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes with the radiolabeled ligand and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
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Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
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Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium following receptor activation.
Objective: To determine the functional potency (IC50) of an antagonist in blocking agonist-induced calcium release.
Materials:
-
Whole cells expressing the target NK receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Agonist for the target receptor (e.g., Substance P for NK1).
-
Test antagonist at various concentrations.
-
Assay buffer.
-
A fluorescence plate reader with an injection system.
Protocol:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Add various concentrations of the test antagonist to the wells and incubate.
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Place the plate in the fluorescence reader and measure the baseline fluorescence.
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Inject the agonist into the wells and immediately begin recording the change in fluorescence over time.
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The peak fluorescence intensity corresponds to the maximum calcium mobilization.
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Plot the agonist-induced fluorescence response against the log concentration of the antagonist to determine the IC50.
The following diagram illustrates a typical workflow for the in vitro characterization of a tachykinin receptor antagonist.
Therapeutic Applications and Drug Development
Tachykinin receptor antagonists have been investigated for a wide range of therapeutic indications. The logical progression of drug development for these compounds follows a standard pharmaceutical pipeline.
Key Therapeutic Areas:
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Chemotherapy-Induced Nausea and Vomiting (CINV): NK1 receptor antagonists, such as aprepitant, are approved and widely used in combination with other antiemetics for the prevention of CINV.[13]
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Depression and Anxiety: The role of Substance P in stress and mood regulation has led to the investigation of NK1 receptor antagonists for these conditions.
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Pain and Inflammation: Tachykinins are key mediators of neurogenic inflammation and pain signaling, making their receptors attractive targets for analgesic and anti-inflammatory drugs.
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Irritable Bowel Syndrome (IBS): NK2 receptor antagonists have been explored for their potential to modulate gut motility and visceral hypersensitivity in IBS.
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Menopausal Vasomotor Symptoms (VMS): NK3 receptor antagonists, such as fezolinetant, have recently been approved for the treatment of hot flashes associated with menopause.
Conclusion
Tachykinin receptor antagonists represent a versatile class of therapeutic agents with a well-defined mechanism of action. By blocking the signaling of tachykinin neuropeptides, these compounds can modulate a variety of physiological processes, leading to therapeutic benefits in a range of disorders. The continued development of selective and potent antagonists for the NK1, NK2, and NK3 receptors holds significant promise for addressing unmet medical needs in oncology, neuroscience, and women's health. This guide provides a foundational understanding of these compounds for professionals engaged in drug discovery and development.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. establishment-and-validation-of-a-rabbit-model-for-in-vivo-pharmacodynamic-screening-of-tachykinin-nk2-antagonists - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo comparison of two non-peptide tachykinin NK3 receptor antagonists: Improvements in efficacy achieved through enhanced brain penetration or altered pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
